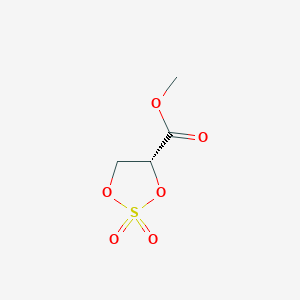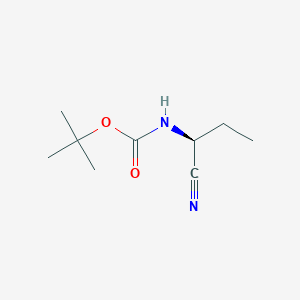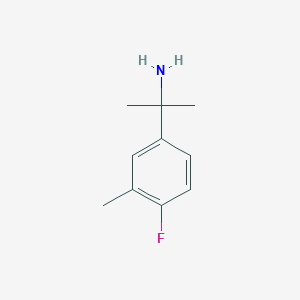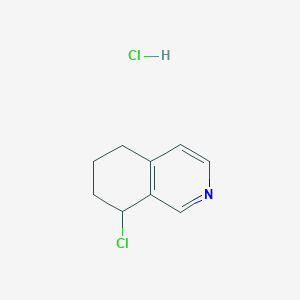
1,5-Dichloro-2-isocyanato-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dichloro-2-isocyanato-4-methoxybenzene is an organic compound with the molecular formula C8H6Cl2NO2 It is a derivative of benzene, featuring both isocyanate and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-isocyanato-4-methoxybenzene typically involves the chlorination of 2-isocyanato-4-methoxybenzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure efficient chlorination and minimize by-products.
化学反応の分析
Types of Reactions
1,5-Dichloro-2-isocyanato-4-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and isocyanate) on the benzene ring.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Addition Reactions: The isocyanate group can undergo addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Amines or alcohols are used as nucleophiles under mild conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with electrophiles such as bromine or nitro groups.
Nucleophilic Substitution: Substituted benzene derivatives with nucleophiles replacing chlorine atoms.
Addition Reactions: Urea or carbamate derivatives formed by the addition of nucleophiles to the isocyanate group.
科学的研究の応用
1,5-Dichloro-2-isocyanato-4-methoxybenzene has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Research: Studied for its interactions with biological molecules and potential biological activities.
作用機序
The mechanism of action of 1,5-Dichloro-2-isocyanato-4-methoxybenzene involves its functional groups:
Isocyanate Group: Reacts with nucleophiles to form urea or carbamate derivatives. This reaction is crucial in the formation of polymers and other materials.
Chlorine Atoms:
類似化合物との比較
Similar Compounds
1,5-Dichloro-2-isocyanato-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
1,5-Dichloro-2-isocyanato-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
1,5-Dichloro-2-isocyanato-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
1,5-Dichloro-2-isocyanato-4-methoxybenzene is unique due to the presence of both isocyanate and methoxy groups, which provide distinct reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
特性
分子式 |
C8H5Cl2NO2 |
|---|---|
分子量 |
218.03 g/mol |
IUPAC名 |
1,5-dichloro-2-isocyanato-4-methoxybenzene |
InChI |
InChI=1S/C8H5Cl2NO2/c1-13-8-3-7(11-4-12)5(9)2-6(8)10/h2-3H,1H3 |
InChIキー |
PCUHBQYQBFOLNB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)N=C=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


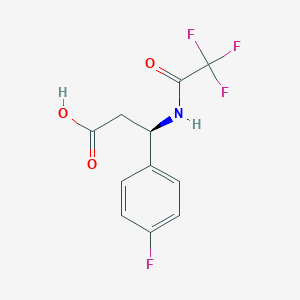
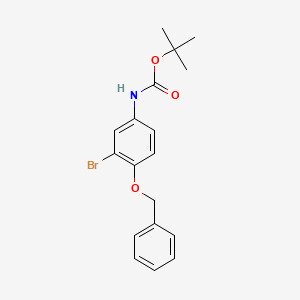
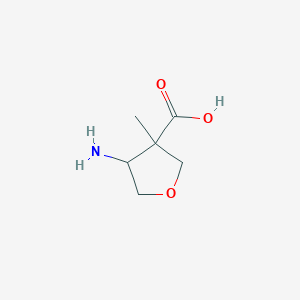
![6-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13505469.png)
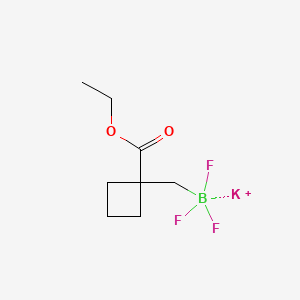
![6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13505476.png)
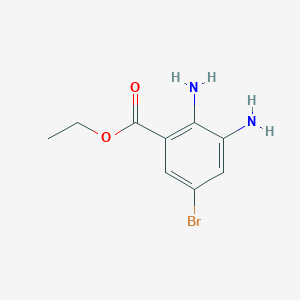
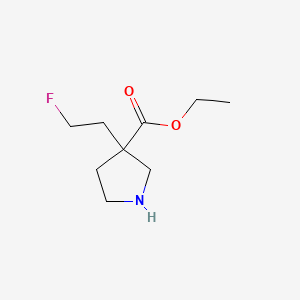
![2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13505505.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)
